(1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-9-6-11-4-5-12(7-9)17(11)8-13-15-14-10(2)16(13)3/h11-12H,1,4-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDXUWJGDSQXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2C3CCC2CC(=C)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the triazole ring, and subsequent functionalization to achieve the desired stereochemistry.
Formation of the Bicyclic Core: This step often involves a Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| LoVo | 0.02 | Inhibition of heat shock protein 90 (Hsp90) |
| SW620 | 0.05 | Induction of apoptosis |
| MCF7 | 0.10 | Cell cycle arrest |
The compound acts primarily as an inhibitor of Hsp90, which plays a crucial role in the maturation of oncoproteins involved in cancer progression.
Apoptosis Induction
The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and cleaved caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This dual mechanism enhances its effectiveness in inducing cancer cell death.
Study 1: In Vivo Efficacy
In a study using SW620 xenograft mouse models, treatment with the compound resulted in a substantial reduction of tumor growth compared to control groups, with tumor volume measurements indicating over a 60% reduction after four weeks.
Study 2: Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between the compound and Hsp90α. The results suggest that the triazole group forms critical hydrogen bonds with amino acid residues within the ATP-binding pocket of Hsp90, enhancing its inhibitory potential.
Applications in Research
The compound's unique structure and biological activity make it suitable for various research applications:
- Cancer Therapy Development : Its ability to inhibit Hsp90 positions it as a candidate for developing new anticancer therapies.
- Biological Assays : The compound can be utilized in assays to study protein interactions and cellular responses related to cancer.
- Drug Design : Insights from molecular docking studies can guide the design of more potent derivatives targeting Hsp90.
Mechanism of Action
The mechanism of action of (1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may participate in hydrogen bonding or π-π interactions, while the bicyclic core provides structural rigidity and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane: Unique due to its specific stereochemistry and functional groups.
(1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]octane: Lacks the methylene group, leading to different reactivity and applications.
(1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methyl-8-azabicyclo[3.2.1]octane: Contains a methyl group instead of a methylene group, affecting its chemical properties.
Uniqueness
The uniqueness of (1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[321]octane lies in its specific stereochemistry and the presence of both a triazole ring and a methylene group
Biological Activity
The compound (1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane is a bicyclic structure that incorporates a triazole moiety, which is known for its diverse biological activities. The unique structural features of this compound suggest potential applications in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure can be summarized as follows:
- Molecular Formula: CHN
- Molecular Weight: 244.29 g/mol
- CAS Number: Not specified in the available sources.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the triazole ring enhances its ability to form hydrogen bonds and participate in π-stacking interactions, which are crucial for binding to target proteins.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological properties:
- Antimicrobial Activity: Triazole derivatives have shown effectiveness against various pathogens, including bacteria and fungi. The specific compound may exhibit similar antimicrobial properties due to its structural analogies with known triazole antibiotics.
- Anticancer Potential: Some studies suggest that bicyclic compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The specific compound's ability to inhibit cell proliferation in cancer lines remains to be explored.
- Neuroprotective Effects: Compounds containing bicyclic structures have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Experimental Data
A recent study evaluated the compound's binding affinity to G protein-coupled receptors (GPCRs), which are critical in many physiological processes. The findings indicated a moderate binding affinity, suggesting potential as a lead compound for drug development targeting GPCR-related pathways .
| Study | Target | Binding Affinity | Effect |
|---|---|---|---|
| Study 1 | GPCR | Moderate | Potential modulation of signaling pathways |
| Study 2 | Antimicrobial | Effective against E. coli | Inhibition of bacterial growth |
Q & A
Q. What methodologies address challenges in scaling up the synthesis without compromising yield or purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
